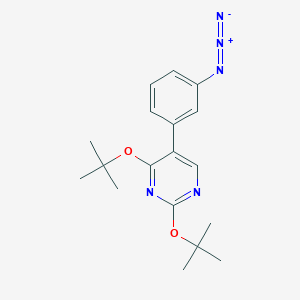
5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine, also known as AZD-7762, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment. This compound is a potent inhibitor of checkpoint kinases 1 and 2 (CHK1/2), which are enzymes involved in the DNA damage response pathway. Inhibition of these enzymes can sensitize cancer cells to DNA-damaging agents, making AZD-7762 a promising candidate for combination therapy with chemotherapy and radiation.
Mecanismo De Acción
5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine inhibits CHK1/2, which are enzymes involved in the DNA damage response pathway. These enzymes play a crucial role in cell cycle checkpoint regulation, allowing cells to repair DNA damage before progressing to the next phase of the cell cycle. Inhibition of CHK1/2 can lead to cell cycle arrest and sensitization to DNA-damaging agents, ultimately resulting in cell death.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine has also been shown to have biochemical and physiological effects on normal cells. Studies have demonstrated that 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine can induce DNA damage and apoptosis in normal human fibroblasts, suggesting that caution should be exercised when considering 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine for clinical use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine as a research tool is its ability to sensitize cancer cells to DNA-damaging agents, allowing for the investigation of potential synergistic effects with other chemotherapeutic agents. However, the potential toxicity of 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine on normal cells must be taken into consideration when designing experiments.
Direcciones Futuras
There are several potential future directions for research on 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine. One area of interest is the development of combination therapies with 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine and other targeted agents, such as PARP inhibitors or immune checkpoint inhibitors. Additionally, further investigation into the potential toxicity of 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine on normal cells is needed to fully understand its safety profile. Finally, clinical trials are needed to evaluate the efficacy of 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine in combination with chemotherapy and radiation in cancer patients.
Métodos De Síntesis
The synthesis of 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine involves several steps, starting with the reaction of 3-bromoaniline with tert-butyl 2,4-dioxo-5-pyrimidinecarboxylate to yield 3-(tert-butoxycarbonyl)aniline. This compound is then reacted with sodium azide in the presence of copper(I) iodide to yield 5-(3-azidophenyl)-2,4-ditert-butoxypyrimidine. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine has been extensively studied in preclinical models of cancer, where it has shown promising results as a sensitizer to DNA-damaging agents such as cisplatin, doxorubicin, and ionizing radiation. In vitro studies have also shown that 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine can inhibit cell proliferation and induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. These findings suggest that 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine may have potential as a therapeutic agent for the treatment of cancer.
Propiedades
Nombre del producto |
5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine |
|---|---|
Fórmula molecular |
C18H23N5O2 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
5-(3-azidophenyl)-2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidine |
InChI |
InChI=1S/C18H23N5O2/c1-17(2,3)24-15-14(11-20-16(21-15)25-18(4,5)6)12-8-7-9-13(10-12)22-23-19/h7-11H,1-6H3 |
Clave InChI |
NDFUIOKSOIKYFN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC1=NC(=NC=C1C2=CC(=CC=C2)N=[N+]=[N-])OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC1=NC(=NC=C1C2=CC(=CC=C2)N=[N+]=[N-])OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-oxo-1,3-thiazol-2-yl)amino]propanoic acid](/img/structure/B240226.png)
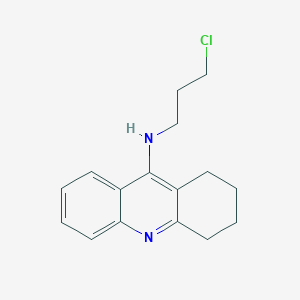
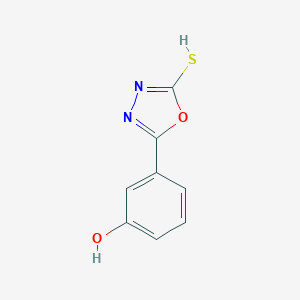
![2-amino-5-nitro-6-[(E)-2-phenylethenyl]-1H-pyrimidin-4-one](/img/structure/B240232.png)
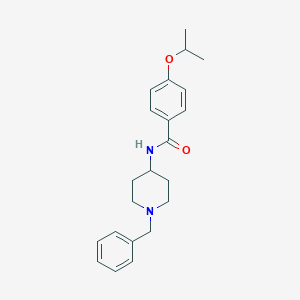
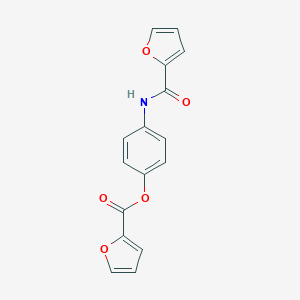
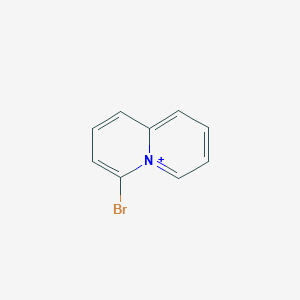
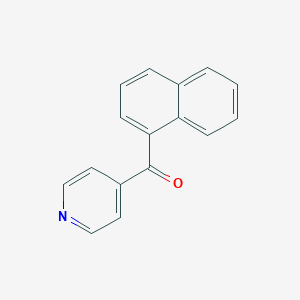
![2-[(Z)-2-(4-methylphenyl)ethenyl]anthracene-9,10-dione](/img/structure/B240247.png)
![5-benzyl-5H-pyrido[4,3-b]indole](/img/structure/B240252.png)
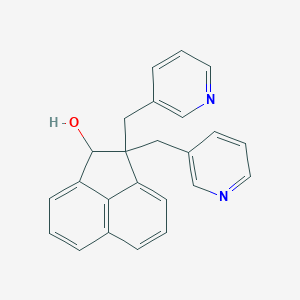
![N-[(4-allyl-5-{[2-(4-methyl-3-nitroanilino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B240283.png)
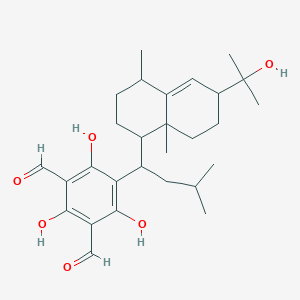
![3-{[2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]sulfanyl}-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B240291.png)